molecular formula C11H12N2O2 B1365529 N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine CAS No. 859850-77-4

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine

Cat. No.: B1365529
CAS No.: 859850-77-4
M. Wt: 204.22 g/mol
InChI Key: MUKCVLFJCGZPKF-UHFFFAOYSA-N
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Description

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is an organic compound belonging to the class of aralkylamines. This compound is characterized by the presence of a pyridine ring, a furan ring, and a methylamine group.

Scientific Research Applications

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a protein in humans that is encoded by the CYP2A6 gene. This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances, including drugs and other xenobiotics.

Mode of Action

This compound interacts with its target, Cytochrome P450 2A6, by binding to the enzyme’s active site . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of certain substances within the body.

Biochemical Pathways

For instance, it exhibits a high coumarin 7-hydroxylase activity and can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide .

Pharmacokinetics

Given its interaction with cytochrome p450 2a6, it is likely that this compound is metabolized in the body . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

Given its interaction with cytochrome p450 2a6, it is likely that this compound could influence the activity of this enzyme, potentially affecting the metabolism of various substances within the body .

Biochemical Analysis

Biochemical Properties

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme cytochrome P450 2A6 . This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 2A6 is characterized by the formation of a coordinate covalent bond to the heme iron of the enzyme . This binding interaction leads to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cytochrome P450 2A6, this compound can alter the metabolism of various substrates, leading to changes in cellular function . Additionally, the compound’s interaction with other biomolecules can modulate cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of cytochrome P450 2A6 by forming a coordinate covalent bond with the heme iron of the enzyme . This interaction disrupts the enzyme’s normal function, leading to changes in the metabolic pathways it regulates. Additionally, this compound may also interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome P450 2A6 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 2A6 . This enzyme plays a key role in the metabolism of xenobiotics and endogenous compounds, and its inhibition by this compound can lead to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability, binding affinity, and the presence of transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 2A6 is abundant . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the endoplasmic reticulum . The subcellular localization of the compound is essential for its interaction with cytochrome P450 2A6 and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is unique due to its specific combination of pyridine and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-methyl-1-(5-pyridin-3-yloxyfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-7-10-4-5-11(15-10)14-9-3-2-6-13-8-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKCVLFJCGZPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428210
Record name N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-77-4
Record name N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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